Notoginsenoside Fa
Overview
Description
Notoginsenoside Fa is a protopanaxadiol-type saponin extracted from the plant Panax notoginseng. This compound is known for its potential to activate and restore degenerated brain functions .
Mechanism of Action
Mode of Action
The mode of action of Notoginsenoside Fa involves its interaction with various biochemical pathways. It has been found to ameliorate ischemia-reperfusion (IR)-induced injury in cardiovascular and neuronal systems mainly by upregulating the activity of estrogen receptor α-dependent phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and nuclear factor erythroid-2-related factor 2 (NRF2) pathways and downregulating nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
Biochemical Pathways
This compound affects several biochemical pathways. The metabolites produced by deglycosylation of this compound exhibit higher permeability and bioavailability . It has been found to regulate smooth muscle cell proliferation, vasculature development, and lipid metabolism signaling, especially in the PI3K/AKT pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The metabolites produced by deglycosylation of this compound exhibit higher permeability and bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to have cardiovascular protection, neuro-protection, anti-diabetes, liver protection, gastrointestinal protection, lung protection, bone metabolism regulation, renal protection, and anti-cancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. Furthermore, the transformation of this compound can be influenced by processing methods, such as microwave processing .
Biochemical Analysis
Biochemical Properties
Notoginsenoside Fa plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to activate enzymes involved in the biosynthesis of other ginsenosides, such as ginsenoside Rb1 and Rc . This compound also interacts with proteins involved in cellular signaling pathways, including those regulating oxidative stress and inflammation . These interactions are essential for its neuroprotective effects, as they help mitigate oxidative damage and inflammatory responses in neuronal cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it enhances cell survival and function by modulating cell signaling pathways such as the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, proliferation, and differentiation. This compound also influences gene expression, promoting the expression of genes involved in antioxidant defense and reducing the expression of pro-inflammatory genes . Additionally, it impacts cellular metabolism by enhancing mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding leads to the activation of the PI3K/AKT pathway, which promotes cell survival and growth . This compound also inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In vitro studies have shown that this compound maintains its neuroprotective effects for several weeks, but these effects diminish with prolonged exposure . In vivo studies have demonstrated that long-term administration of this compound can lead to sustained improvements in cognitive function and neuronal health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . High doses can lead to adverse effects, including toxicity and impaired cellular function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by intestinal bacteria into various bioactive metabolites, including ginsenoside Rg1 and protopanaxadiol . These metabolites exhibit higher bioavailability and permeability, enhancing the overall therapeutic effects of this compound . The compound also interacts with enzymes involved in the biosynthesis of other ginsenosides, further contributing to its metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is primarily localized in the cytoplasm, where it interacts with various cellular components to exert its effects . The compound’s distribution is influenced by its interactions with membrane transporters, which facilitate its uptake and accumulation in target tissues .
Subcellular Localization
This compound is predominantly localized in the cytoplasm and associated with cellular membranes . This subcellular localization is crucial for its activity, as it allows the compound to interact with key signaling molecules and enzymes involved in cellular processes . Additionally, this compound undergoes post-translational modifications that direct it to specific cellular compartments, enhancing its functional specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Notoginsenoside Fa can be synthesized through the transformation of major ginsenosides found in Panax notoginseng flowers. The transformation involves the use of the fungus Cladosporium xylophilum, which converts the main ginsenosides Rb1, Rb2, Rb3, and Rc into notoginsenosides Fa, Fd, and Fe . The biotransformation pathways are studied using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of saponins from Panax notoginseng. Microwave processing technology has been applied to degrade saponins from the stems and leaves of Panax notoginseng, resulting in the production of this compound along with other transformation products .
Chemical Reactions Analysis
Types of Reactions: Notoginsenoside Fa undergoes various chemical reactions, including oxidation, reduction, and substitution. The transformation pathway of this compound involves the removal of sugar moieties at specific positions, leading to the formation of different ginsenosides .
Common Reagents and Conditions: The biotransformation of this compound is facilitated by enzymes produced by the fungus Cladosporium xylophilum. The purified enzyme has a molecular weight of 66.4 kDa and exhibits high selectivity for cleaving specific sugar moieties .
Major Products Formed: The major products formed from the transformation of this compound include ginsenosides F2 and Rd2, and notoginsenosides Fd and Fe .
Scientific Research Applications
Chemistry: Notoginsenoside Fa is used as a precursor for the synthesis of other bioactive ginsenosides. Its unique structure and reactivity make it a valuable compound for chemical research .
Biology: In biological research, this compound is studied for its effects on cellular processes and molecular pathways. It has shown potential in modulating enzyme activities and gene expression .
Medicine: this compound exhibits significant pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been investigated for its potential to treat various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its ability to modulate biological pathways makes it a promising candidate for drug discovery .
Comparison with Similar Compounds
Notoginsenoside Fa belongs to the protopanaxadiol (PPD) ginsenosides, which include other compounds such as notoginsenosides Fc and Fe, and ginsenosides Rb1, Rb2, and Rc . Compared to these similar compounds, this compound exhibits unique pharmacological activities and higher potency in certain applications . The structural differences between these compounds contribute to their distinct biological effects and therapeutic potential.
Conclusion
This compound is a versatile and valuable compound with significant potential in various scientific and industrial applications. Its unique chemical structure, diverse pharmacological activities, and ability to modulate molecular pathways make it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-52-47(76)42(71)40(69)31(82-52)23-78-50-46(75)41(70)37(66)28(19-60)79-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-53-48(43(72)38(67)29(20-61)80-53)85-54-49(44(73)39(68)30(21-62)81-54)84-51-45(74)36(65)27(64)22-77-51/h10,25-54,60-76H,9,11-23H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERICYNRBVMDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H100O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316170 | |
Record name | Notoginsenoside Fa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1241.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Notoginsenoside Fa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88100-04-3 | |
Record name | Notoginsenoside Fa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88100-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Notoginsenoside Fa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Notoginsenoside Fa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 - 240 °C | |
Record name | Notoginsenoside Fa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What makes Notoginsenoside Fa a compound of interest in the context of Panax notoginseng quality control?
A: Research suggests that the ratio of Notoginsenoside K to this compound (N-K/Fa) can be a valuable marker for assessing the quality of Panax notoginseng, particularly in studies focused on continuous cropping obstacles. [] This ratio can also be helpful in analyzing notoginseng samples from different growth years. [] this compound content itself is also significantly lower in notoginseng samples affected by continuous cropping obstacles compared to normal samples. []
Q2: Can you elaborate on the role of Cladosporium xylophilum in relation to this compound?
A: Cladosporium xylophilum, a fungus isolated from soil, demonstrates the ability to transform major ginsenosides found in Panax notoginseng flowers into minor ginsenosides, including this compound. [] Interestingly, this transformation process can be achieved using both the whole fungus and its purified enzyme. [] This finding opens up exciting possibilities for enhancing the production of potentially more pharmacologically active minor ginsenosides like this compound from readily available sources.
Q3: What analytical techniques are commonly employed to study this compound and other related compounds?
A: A combination of techniques is often used to analyze this compound and other triterpenoids in Panax notoginseng. These include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). [, ] Specifically, an efficient LC-MS/MS method has been developed for the simultaneous quantification of 23 triterpenoids, including this compound, in biological samples. [] This method exhibits high sensitivity and is valuable for pharmacokinetic studies, enabling researchers to understand how these compounds are absorbed, distributed, metabolized, and excreted by the body. []
Q4: What is the significance of identifying specific markers like this compound in Panax notoginseng research?
A: Identifying and understanding the roles of specific markers like this compound, especially in the context of continuous cropping obstacles, can provide valuable insights for improving cultivation practices and ensuring the consistent production of high-quality Panax notoginseng. [] Furthermore, detailed analysis of these markers, including their transformations and interactions with other compounds, is crucial for maximizing the therapeutic potential of this important medicinal plant. []
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